molecular formula C9H11BF3NO4S B571889 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1279107-82-2

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B571889
CAS No.: 1279107-82-2
M. Wt: 297.055
InChI Key: SYZSCAQVGVKZPK-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (229.06), its solid physical form, and its storage temperature (2-8°C in an inert atmosphere) .

Scientific Research Applications

Supramolecular Assemblies Formation Boronic acids, including derivatives similar to 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between heteroatoms and the boronic acid moiety, highlighting the role of boronic acids in the development of complex molecular structures Pedireddi & Seethalekshmi, 2004.

Suzuki-Miyaura Cross-Coupling The compound has applications in Suzuki-Miyaura cross-coupling reactions, serving as a precursor or participant in the synthesis of complex organic molecules. This highlights its utility in facilitating bond formation between different organic entities, thereby enabling the synthesis of novel compounds Xuárez-Marill & Dodd, 2007.

Enantioselective Arylation In the realm of asymmetric synthesis, derivatives like this compound are used as ligands or reactants in catalytic processes to achieve high enantioselectivities. This is crucial for the production of chiral molecules with specific configurations, which are important in pharmaceuticals and materials science Cao & Du, 2010.

Catalysis in Organic Synthesis This chemical also finds its use in catalyzing amidation reactions between carboxylic acids and amines, illustrating its versatility as a catalyst in organic synthesis. The ortho-substituent on similar phenylboronic acids is shown to play a crucial role in the efficacy of the catalysis, potentially offering a pathway to synthesize a wide range of amide compounds Wang, Lu, & Ishihara, 2018.

Molecular and Crystal Structures Research on trifluoromethylphenylboronic acids, including those structurally related to this compound, has contributed significantly to understanding the molecular and crystal structures of boronic acids. These studies have implications for the design of new materials and pharmaceuticals by exploiting the unique properties of boronic acids Gozdalik et al., 2019.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

[4-(dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO4S/c1-14(2)19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSCAQVGVKZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681742
Record name [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279107-82-2
Record name [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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